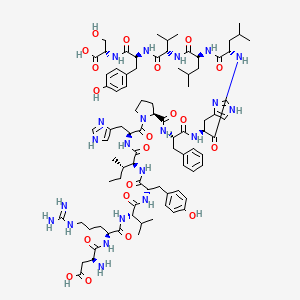![molecular formula C13H10N2 B13819491 6H-6,9-Methanoazepino[1,2-a]benzimidazole CAS No. 235-83-6](/img/structure/B13819491.png)
6H-6,9-Methanoazepino[1,2-a]benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-6,9-Methanoazepino[1,2-a]benzimidazole is a nitrogen-containing heterocyclic compound. It is part of the benzimidazole family, which is known for its wide range of biological activities and applications in medicinal chemistry . The structure of this compound includes a fused ring system that combines the benzimidazole core with an azepine ring, creating a unique and complex molecular framework.
Preparation Methods
The synthesis of 6H-6,9-Methanoazepino[1,2-a]benzimidazole typically involves the construction of the benzimidazole core followed by the formation of the azepine ring. One common method involves the condensation of o-phenylenediamine with formic acid or its equivalents under acidic conditions . This is followed by cyclization reactions to form the azepine ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .
Chemical Reactions Analysis
6H-6,9-Methanoazepino[1,2-a]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under controlled conditions to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
6H-6,9-Methanoazepino[1,2-a]benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of 6H-6,9-Methanoazepino[1,2-a]benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.
Comparison with Similar Compounds
6H-6,9-Methanoazepino[1,2-a]benzimidazole can be compared with other benzimidazole derivatives, such as:
Pyrimido[1,2-a]benzimidazoles: These compounds have a similar fused ring system but differ in the specific arrangement of nitrogen atoms and additional rings.
The uniqueness of this compound lies in its specific ring structure and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
235-83-6 |
|---|---|
Molecular Formula |
C13H10N2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
3,10-diazatetracyclo[10.2.1.02,10.04,9]pentadeca-2,4,6,8,11,13-hexaene |
InChI |
InChI=1S/C13H10N2/c1-2-4-12-11(3-1)14-13-10-6-5-9(7-10)8-15(12)13/h1-6,8,10H,7H2 |
InChI Key |
CYGOZAJEHXHPKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C=CC1=CN3C2=NC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate;azane](/img/structure/B13819431.png)











